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Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by
the absence of functional dystrophin protein, leading to progressive muscle degeneration and
weakness.[1][2] One therapeutic strategy for specific mutations is exon skipping, which aims to
restore the reading frame of the dystrophin pre-mRNA, enabling the production of a shorter but
still functional dystrophin protein. TG693 is an orally active, small molecule inhibitor of Cdc2-
like kinase 1 (CLK1), a key regulator of pre-mRNA splicing.[3][4] In DMD patient-derived cells
with specific point mutations, TG693 has been shown to modulate splicing and restore

dystrophin expression.[3]
Mechanism of Action

TG693 functions as a selective, ATP-competitive inhibitor of CLK1.[3] CLK1 is a kinase that
phosphorylates serine/arginine-rich (SR) proteins, which are crucial components of the
spliceosome. By inhibiting CLK1, TG693 alters the phosphorylation state of SR proteins,
thereby modifying the recognition and selection of exons during pre-mRNA splicing.[3] In the
context of a specific DMD-causing point mutation (c.4303G>T) in exon 31 of the dystrophin
gene, TG693 treatment suppresses the recognition of the mutated exon.[3] This leads to the
skipping of exon 31 during mMRNA processing, which restores the reading frame and allows for
the translation of a truncated, yet functional, dystrophin protein.[3]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b611319?utm_src=pdf-interest
https://www.mda.org/disease/duchenne-muscular-dystrophy
https://www.genethon.com/our-pipeline/duchenne-muscular-dystrophy/
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.medchemexpress.com/tg693.html?locale=ko-KR
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The efficacy of TG693 in restoring dystrophin protein expression has been quantified in an
immortalized cell line derived from a DMD patient harboring the ¢.4303G>T mutation.[3] Cells
were treated with TG693 for 48 hours.

. Dystrophin Protein Expression Increase
TG693 Concentration .
(Relative to Control)

10 uM 130%

20 uM 200%

Data is derived from Western Blot analysis.[3]

Experimental Protocols
Protocol 1: Culture of DMD Patient-Derived Myoblasts

This protocol outlines the general procedure for culturing immortalized human myoblasts
derived from DMD patients.

Materials:

DMD patient-derived immortalized myoblasts (e.g., cells harboring the ¢.4303G>T mutation)

o Skeletal Muscle Cell Growth Medium (e.g., Promocell, C-23060)

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA

o Phosphate-Buffered Saline (PBS)

o Cell culture flasks/plates coated with a suitable extracellular matrix (e.g., collagen or
Matrigel)

Procedure:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Pre-coat culture vessels with collagen or Matrigel according to the manufacturer's
instructions.

e Thaw cryopreserved myoblasts rapidly in a 37°C water bath.

» Transfer the cells to a conical tube containing pre-warmed growth medium and centrifuge to
pellet the cells.

o Resuspend the cell pellet in fresh growth medium and plate onto the coated culture vessel.
e Incubate at 37°C in a humidified atmosphere of 5% CO2.
o Change the medium every 2-3 days.

e When cells reach 70-80% confluency, passage them using Trypsin-EDTA.

Protocol 2: TG693 Treatment and Dystrophin Expression
Analysis

This protocol describes the treatment of DMD patient-derived cells with TG693 to induce exon
skipping and assess the restoration of dystrophin protein.

Materials:

e Cultured DMD patient-derived myoblasts

« Differentiation medium (e.g., DMEM with 2% horse serum)
e TG693 (stored as a stock solution in DMSO)[4]

e DMSO (vehicle control)

o For RT-PCR: RNA extraction kit, reverse transcriptase, PCR reagents, primers flanking
dystrophin exon 31.

» For Western Blot: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE
gels, PVDF membrane, primary antibody against dystrophin (C-terminal), primary antibody
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for loading control (e.g., a-tubulin), HRP-conjugated secondary antibody, and
chemiluminescence substrate.

Procedure:

» Cell Differentiation: Plate myoblasts and grow to high confluency. To induce differentiation
into myotubes, switch the growth medium to differentiation medium. Allow cells to
differentiate for 3-5 days.

e TG693 Treatment: Prepare working solutions of TG693 in differentiation medium at desired
concentrations (e.g., 0 uM, 10 uM, 20 uM). Ensure the final DMSO concentration is
consistent across all conditions and does not exceed 0.1%. Replace the medium on the
differentiated myotubes with the TG693-containing medium.

 Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[3]

A. Semi-Quantitative RT-PCR for Exon Skipping Analysis:

After treatment, wash cells with PBS and lyse to extract total RNA using a commercial kit.

e Synthesize cDNA from the RNA using a reverse transcriptase Kkit.

o Perform PCR using primers that flank exon 31 of the dystrophin gene.

e Analyze the PCR products on an agarose gel. The presence of a shorter band in TG693-
treated samples compared to the control indicates the skipping of exon 31.[3]

B. Western Blot for Dystrophin Protein Quantification:

» After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented
with protease inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.

» Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.
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o Block the membrane and incubate with a primary antibody targeting the C-terminus of the
dystrophin protein.

 Incubate with a primary antibody for a loading control (e.g., a-tubulin).
e Wash and incubate with the appropriate HRP-conjugated secondary antibody.
» Detect the signal using a chemiluminescence substrate and an imaging system.

o Quantify the band intensities to determine the relative increase in dystrophin expression.[3]

Visualizations
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Caption: Mechanism of TG693 action in DMD patient-derived cells.
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Caption: Experimental workflow for TG693 application.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b611319?utm_src=pdf-body-img
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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